molecular formula C8H6F6N2 B1332102 3,5-Bis(trifluoromethyl)phenylhydrazine CAS No. 886-35-1

3,5-Bis(trifluoromethyl)phenylhydrazine

Cat. No.: B1332102
CAS No.: 886-35-1
M. Wt: 244.14 g/mol
InChI Key: OULWACKZBGBRNT-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenylhydrazine is a chemical compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol. This compound is known for its unique physical and chemical properties, which make it valuable in various fields of research and industry. It is commonly used in organic synthesis, particularly in alkylation reactions, cyclization reactions, and ketone reduction reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields . Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives under specific conditions.

    Reduction: It can be reduced to form hydrazones or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Azobenzenes and nitroso derivatives.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenylhydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylhydrazine
  • 3,5-Bis(trifluoromethyl)benzaldehyde
  • 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness

3,5-Bis(trifluoromethyl)phenylhydrazine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULWACKZBGBRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335106
Record name 3,5-Bis(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-35-1
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886-35-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-Bis(trifluoromethyl)phenylhydrazine interact with formaldehyde and what happens after this interaction?

A1: this compound acts as a derivatizing agent. It reacts with formaldehyde to form a stable hydrazone derivative. [, ] This derivative is much more amenable to analysis by gas chromatography (GC) techniques, such as GC coupled with electron capture detection (ECD) or GC coupled with mass spectrometry (MS). This derivatization step is crucial because formaldehyde itself is volatile and difficult to analyze directly. []

Q2: What is the structural characterization of this compound, including its molecular formula and weight?

A2: The molecular formula for this compound is C8H6F6N2. Its molecular weight is 260.15 g/mol. While the provided research doesn't delve into detailed spectroscopic data, one could anticipate characteristic signals in techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy due to the presence of the aromatic ring, trifluoromethyl groups, and the hydrazine moiety.

Q3: What are the advantages of using this compound over existing methods for formaldehyde detection?

A3: Research suggests that using this compound offers several advantages for measuring airborne formaldehyde:

  • High Sensitivity: When coupled with GC-ECD analysis, this compound demonstrates a low detection limit of 74 ng formaldehyde per sample. [] This sensitivity is crucial for monitoring formaldehyde levels in various settings.
  • Good Correlation with Established Methods: Field studies show that formaldehyde measurements using this compound correlate well with established methods like 2,4-dinitrophenylhydrazine derivatization and the NIOSH method 3500. []
  • Sample Stability: Spiked samples treated with this compound exhibit stability for at least 7 days when stored at -20 °C, indicating good sample integrity for subsequent analysis. []

Q4: What analytical methods and techniques are employed to utilize this compound for formaldehyde analysis?

A4: The research highlights the following analytical workflow:

  1. Derivatization: Airborne formaldehyde is trapped and derivatized using this compound coated onto silica solid phase extraction cartridges. [] This step converts formaldehyde into a stable and easily analyzable derivative.
  2. Gas Chromatography: The derivatized samples are then analyzed using gas chromatography. Two detection methods are discussed:
    • Electron Capture Detection (ECD): This highly sensitive method is particularly well-suited for halogenated compounds like the this compound derivative, enabling low-level formaldehyde detection. []
    • Mass Spectrometry (MS) with Selected Ion Monitoring (SIM): GC-MS/SIM offers an alternative approach by selectively monitoring specific ions associated with the this compound-formaldehyde derivative, providing further confirmation of the analyte. []

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